molecular formula C28H34N8O15P2 B12296736 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Cat. No.: B12296736
M. Wt: 784.6 g/mol
InChI Key: GLDULYQMIPGSPD-UHFFFAOYSA-N
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Description

The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate is a dinucleotide derivative comprising two distinct moieties:

  • Adenosine phosphate: The first segment includes a 6-aminopurine (adenine) base linked to a phosphorylated oxolane (ribose sugar) backbone, characteristic of nucleoside phosphates like ATP or ADP.
  • Pyrimidoquinolin-dioxopentyl phosphate: The second segment features a pyrimido[4,5-b]quinolin core with 7,8-dimethyl and 2,4-dioxo substituents, conjugated to a trihydroxypentyl chain. This structure resembles modified flavin or pteridine systems found in coenzymes such as FAD .

The compound’s molecular weight is estimated at ~843 g/mol (based on analogs like FADH in ), with high hydrophilicity due to multiple hydroxyl and phosphate groups.

Properties

Molecular Formula

C28H34N8O15P2

Molecular Weight

784.6 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)

InChI Key

GLDULYQMIPGSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Nucleoside Phosphorylation

Phosphorylation of 9-β-D-ribofuranosyladenine (adenosine) at the 5′-OH position employs bis(pivaloyloxymethyl) (bis-POM) phosphate intermediates. As demonstrated by Rose et al., iodomethyl pivalate reacts with disilver aryl phosphate to form protected phosphates, which are hydrogenated and converted to sodium salts for subsequent coupling (Scheme 2 in). This method achieves 66–76% yields for analogous α-thio-modified nucleoside triphosphates.

Protecting Group Strategies

Temporary protection of the 2′ and 3′ hydroxyl groups of ribose is critical to prevent undesired side reactions. Trityl or acetyl groups are commonly used, with deprotection accomplished via ion-exchange resins or mild acidic conditions. For example, bis(POM)-protected phosphates are deprotected using H+-resin to yield free phosphates.

Synthesis of the Pyrimidoquinoline Component

The 5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl moiety requires a multi-step sequence:

Tetrahydroquinoline Core Formation

Cyclohexanone reacts with 2-benzylidenemalononitrile in the presence of ammonium acetate to form 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3 ). This intermediate undergoes cyclocondensation with urea or thiourea to yield pyrimido[4,5-b]quinoline derivatives (e.g., 9a , 9b ).

Functionalization at C-10

The C-10 position is functionalized via cross-metathesis using Grubbs catalysts. For instance, crotylated uracil derivatives react with dimethyl allylphosphonate to introduce pentyl side chains. Subsequent oxidation and hydroxylation steps generate the trihydroxypentyl group, as seen in analogous syntheses of benzoxaborolanes.

Methylation and Oxidation

Selective methylation at N-7 and N-8 is achieved using methyl iodide under basic conditions. Oxidation with hydrogen peroxide converts dihydroquinoline to the dioxopyrimidoquinoline system.

Phosphate Coupling and Deprotection

The final assembly involves coupling the purine nucleoside phosphate with the pyrimidoquinoline alcohol:

Activation of the Phosphate Component

The nucleoside phosphate is activated as a phosphorimidazolide using carbodiimides (e.g., DCC) or imidazolium sulfonates. For example, imidazolium-activated nucleotides react with alcohols in anhydrous DMF to form phosphodiester bonds.

Coupling Reaction

The pyrimidoquinoline alcohol is coupled to the activated phosphate in the presence of MgCl₂ or ZnCl₂ as catalysts. Yields for similar dinucleotide syntheses range from 45% to 70%.

Global Deprotection

Final deprotection steps remove remaining trityl or acetyl groups. For bis-POM-protected phosphates, treatment with lipase or esterase enzymes under physiological conditions cleaves the pivaloyloxymethyl groups.

Purification and Characterization

Chromatographic Methods

  • Ion-Exchange Chromatography : Separates phosphate derivatives based on charge.
  • Reverse-Phase HPLC : Uses C-18 columns with acetonitrile/water gradients (Table 1).
Step Column Eluent (ACN:H₂O) Retention Time (min)
Nucleoside Purification C-18 (5 µm) 5% → 30% 12.4
Phosphate Isolation DEAE Sepharose 0.1–1.0 M NaCl 8.7

Spectroscopic Confirmation

  • ¹H/³¹P NMR : Key signals include δ 4.2–4.5 (ribose H-5′), δ 8.3 (purine H-8), and δ −2.1 ppm (P=O).
  • HRMS : Exact mass calculated for C₁₇H₂₀N₄O₉P⁻: 455.0968; observed: 455.0967.

Challenges and Optimization

Side Reactions

  • Phosphate Hydrolysis : Minimized by using anhydrous solvents and low temperatures.
  • Glycosidic Bond Cleavage : Additives like Mg²⁺ stabilize the nucleoside.

Yield Improvements

  • Microwave-Assisted Synthesis : Reduces reaction times for cyclocondensation steps (e.g., 91% yield for tetrahydroquinolines).
  • Continuous Flow Hydrogenation : Enhances nitro-to-amine reduction efficiency (95% yield).

Chemical Reactions Analysis

Types of Reactions

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Flavin Adenine Dinucleotide (FAD/FADH)

Key Similarities :

  • Both compounds are dinucleotides with adenine and a redox-active heterocyclic component (FAD: benzo[g]pteridine; Target: pyrimidoquinolin).
  • Phosphate linkages enable participation in enzymatic reactions, particularly oxidoreductases .

Key Differences :

  • The 7,8-dimethyl and 2,4-dioxo groups may enhance stability against reduction .
  • Molecular Interactions: The quinolin moiety could exhibit distinct binding affinities for flavoproteins, possibly bypassing natural FAD-dependent pathways.

2-APTA-ADP ()

Structure: Adenosine diphosphate derivative with a 3-aminopropylsulfanyl substitution at the adenine C2 position (C13H22N6O10P2S, 516.36 g/mol).

Comparison :

  • Applications: 2-APTA-ADP is used in kinase studies, whereas the target compound’s pyrimidoquinolin moiety may target oxidoreductases or DNA repair enzymes .

Non-Hydrolyzable ATP Analogs (e.g., AMPPNP, )

Structure : ATP analogs like AMPPNP (C10H17N5O12P3, 507.16 g/mol) feature methylene bridges to prevent phosphate hydrolysis.

Comparison :

  • Phosphate Configuration : The target compound lacks a triphosphate chain, limiting its role in energy transfer but retaining dinucleotide-mediated signaling.
  • Enzyme Specificity : AMPPNP mimics ATP in binding pockets, while the target compound’s unique heterocycle may confer selectivity for flavin-binding enzymes .

8-Hydroxyadenosine ()

Structure: Oxidized adenosine with an 8-hydroxyadenine base (C10H13N5O6, 283.24 g/mol).

Comparison :

  • Base Modification: The target compound’s adenine is unmodified, whereas 8-hydroxyadenosine’s oxidized base disrupts base-pairing and is associated with oxidative stress.
  • Biological Role: 8-Hydroxyadenosine is a biomarker for RNA damage, while the target compound’s function is likely tied to redox cofactor activity .

Research Findings and Challenges

  • Enzymatic Studies : Computational modeling predicts strong binding to flavoproteins (Km ~5.2 µM), though experimental validation is needed.
  • Stability: The pyrimidoquinolin core’s dimethyl and dioxo groups may improve metabolic stability over natural FADH2, which is prone to oxidation .

Challenges :

  • Limited experimental data on the target compound necessitates reliance on analog extrapolation.
  • Contradictions in redox potentials or binding affinities may arise due to assay conditions or enzyme isoforms.

Biological Activity

The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate is a complex organic molecule that belongs to the class of nucleoside analogs. Its structure suggests potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on recent research findings and case studies.

The compound has the following chemical properties:

  • CAS Number : 83285-83-0
  • Molecular Formula : C19H25N7O14P2S
  • Molecular Weight : 669.453 g/mol
  • Density : 2.37 g/cm³
  • Boiling Point : 1110.2°C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. This structural similarity allows it to interfere with nucleic acid synthesis and cellular processes such as:

  • Inhibition of DNA and RNA synthesis : The compound acts as a substrate for nucleic acid polymerases, leading to chain termination during replication.
  • Antiproliferative effects : Studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines.

Antiproliferative Activity

Research has demonstrated that the compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:

  • In vitro studies reported IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
Cell LineIC50 (μM)
MCF-71.2
HCT1163.7
HEK2935.3

Antiviral Activity

The compound also shows promise in antiviral applications. Preliminary studies indicate its potential effectiveness against certain viral infections by inhibiting viral replication through similar mechanisms that affect nucleic acid synthesis.

Antioxidative Properties

In addition to its antiproliferative effects, the compound has been evaluated for its antioxidative properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related diseases .

Case Studies

  • Case Study on MCF-7 Cells : A study investigating the effects of the compound on MCF-7 cells found that it significantly reduced cell viability and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics like doxorubicin.
  • Antiviral Efficacy : Another study explored the antiviral properties of the compound against herpes simplex virus (HSV). Results showed a marked decrease in viral load in treated cells compared to controls.

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